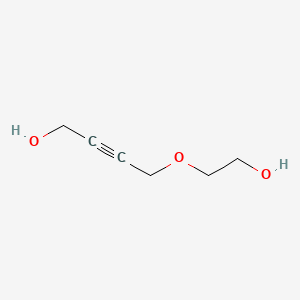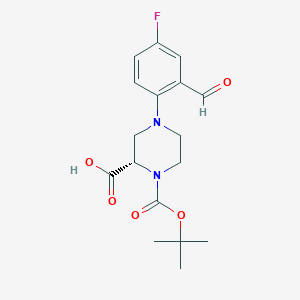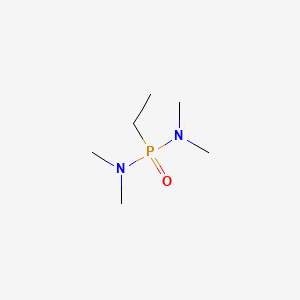
cis-Octahydro-4a(2H)-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Octahydro-4a(2H)-naphthyl acetate: is a chemical compound with the molecular formula C11H18O2. It is a derivative of naphthalene, characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-4a(2H)-naphthyl acetate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of formic acid and [1,1’-Bicyclopentyl]-1-ol as starting materials. The reaction is carried out in the presence of sulfuric acid in water at temperatures ranging from 5 to 10°C for about an hour .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. These processes are designed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Octahydro-4a(2H)-naphthyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
cis-Octahydro-4a(2H)-naphthyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of hydrogenated naphthalene derivatives on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-Octahydro-4a(2H)-naphthyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- cis-Decalin-9-carboxylic acid
- 4a(2H)-Naphthalenecarboxylic acid, octahydro-, cis-
Comparison: cis-Octahydro-4a(2H)-naphthyl acetate is unique due to its acetate functional group, which imparts distinct chemical properties compared to other similar compounds like cis-Decalin-9-carboxylic acid. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
36144-11-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3 |
Clé InChI |
COHJFBQTCBAHIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC12CCCCC1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)




![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)






